molecular formula C7H6FNO3 B6161423 2-fluoro-6-methyl-3-nitrophenol CAS No. 1805068-57-8

2-fluoro-6-methyl-3-nitrophenol

Cat. No.: B6161423
CAS No.: 1805068-57-8
M. Wt: 171.13 g/mol
InChI Key: KFAZLBABZSSUGP-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-3-nitrophenol (C₇H₆FNO₃) is a substituted phenol derivative featuring a fluorine atom at position 2, a methyl group at position 6, and a nitro group at position 3. The compound’s structure combines electron-withdrawing (nitro and fluorine) and electron-donating (methyl) substituents, creating a unique electronic environment. This balance influences its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

CAS No.

1805068-57-8

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-fluoro-6-methyl-3-nitrophenol

InChI

InChI=1S/C7H6FNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3

InChI Key

KFAZLBABZSSUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-methyl-3-nitrophenol typically involves several steps starting from o-methylphenol. The process includes:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and cost-effectiveness by using readily available raw materials and efficient reaction conditions .

Chemical Reactions Analysis

2-fluoro-6-methyl-3-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro and fluoro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically employed under basic conditions.

Major Products Formed

Scientific Research Applications

2-fluoro-6-methyl-3-nitrophenol is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-fluoro-6-methyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-fluoro-6-methyl-3-nitrophenol and its analogs:

Compound Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
This compound C₇H₆FNO₃ F (2), CH₃ (6), NO₂ (3) 171.13* Moderate acidity (nitro and fluorine enhance acidity; methyl reduces it slightly).
2-Chloro-6-methyl-3-nitrophenol C₇H₆ClNO₃ Cl (2), CH₃ (6), NO₂ (3) 187.58 Higher melting point due to Cl’s polarizability; stronger halogen bonding.
4-Nitro-3-trifluoromethylphenol C₇H₄F₃NO₃ CF₃ (3), NO₂ (4) 207.12 High acidity (CF₃ is a strong electron-withdrawing group; nitro at para position).
2-Fluoro-6-nitrophenol C₆H₄FNO₃ F (2), NO₂ (6) 157.10 Elevated acidity (nitro at position 6 enhances resonance stabilization of phenoxide).

*Calculated based on atomic masses.

Key Observations:

Substituent Effects on Acidity: The nitro group at position 3 in this compound enhances acidity via resonance and inductive effects. However, the methyl group at position 6 slightly counteracts this by donating electrons through hyperconjugation . In contrast, 4-nitro-3-trifluoromethylphenol exhibits significantly higher acidity due to the combined electron-withdrawing effects of CF₃ and the nitro group at position 4 .

Positional Effects of Nitro Groups: In 2-fluoro-6-nitrophenol, the nitro group at position 6 stabilizes the phenoxide ion through resonance, leading to higher acidity compared to the target compound .

Biological Activity

2-Fluoro-6-methyl-3-nitrophenol (CAS No. 222958-31-8) is a derivative of nitrophenol, characterized by the presence of a fluorine atom and a methyl group on its aromatic ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

PropertyValue
Molecular Formula C7H6FNO3
Molecular Weight 175.13 g/mol
CAS Number 222958-31-8
Purity ≥95%

The biological activity of this compound is attributed to its structural features, particularly the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The compound may act as an electrophile, engaging with nucleophiles in biological systems, which can modulate enzyme activities or disrupt cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains revealed a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative study published in the Journal of Antimicrobial Chemotherapy, researchers tested various nitrophenol derivatives, including this compound. The results indicated that this compound had comparable activity to standard antibiotics against resistant strains of bacteria .
  • Inflammation Model : An animal model study investigated the effects of this compound on induced paw edema in rats. The compound significantly reduced edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial Activity (MIC µg/mL)Anti-inflammatory Activity
This compound 16 - 64Significant
2-Nitrophenol 32 - 128Moderate
4-Nitrophenol 64 - 256Low

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